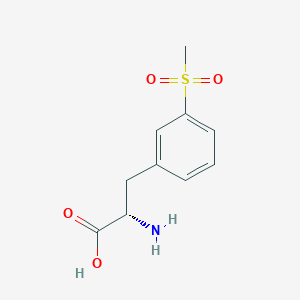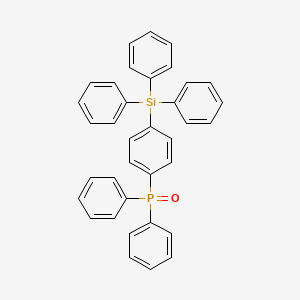
2,3,5,6-Tetrafluoro-4-iodophenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-iodophenyl acetate is a chemical compound with the molecular formula C8H3F4IO2 and a molecular weight of 334.01 . It is a derivative of phenol, specifically 2,3,5,6-tetrafluoro-4-iodophenol .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group that is tetrafluorinated and iodinated at the 4-position . The acetate group is attached to the phenol group .Wirkmechanismus
Target of Action
It’s known that similar organoboron compounds are widely used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially affect pathways involving carbon–carbon bond formation .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
It’s known that the broad application of sm coupling arises from the exceptionally mild and functional group tolerant reaction conditions .
Vorteile Und Einschränkungen Für Laborexperimente
2,3,5,6-Tetrafluoro-4-iodophenyl acetate has several advantages for use in lab experiments. It is a highly reactive and versatile reagent that can be used in a wide range of chemical reactions. This compound is also easy to handle and store, and it is relatively inexpensive compared to other reagents. However, this compound has some limitations, including its high reactivity, which can lead to unwanted side reactions. This compound is also highly toxic and should be handled with care.
Zukünftige Richtungen
2,3,5,6-Tetrafluoro-4-iodophenyl acetate has many potential future directions for scientific research. One area of research is the development of new synthetic methods using this compound as a key reagent. Another area of research is the synthesis of new compounds with potential therapeutic applications, such as anti-cancer agents and anti-inflammatory agents. This compound can also be used in the preparation of radiolabeled compounds for use in PET imaging, which has potential applications in the diagnosis and treatment of various diseases. Finally, the development of new applications for this compound in materials science and other fields is an area of ongoing research.
In conclusion, this compound is a highly reactive and versatile reagent that has many potential applications in scientific research. Its use in the synthesis of complex organic molecules, preparation of radiolabeled compounds, and development of new materials has great potential for future research. However, its toxicity and high reactivity must be taken into consideration when handling and using it in lab experiments.
Synthesemethoden
The synthesis of 2,3,5,6-Tetrafluoro-4-iodophenyl acetate involves the reaction of 2,3,5,6-tetrafluoro-4-iodophenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. This compound is a white crystalline solid that is highly soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-iodophenyl acetate has been widely used in scientific research as a versatile reagent for the synthesis of complex organic molecules. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. This compound is also used in the preparation of radiolabeled compounds for use in positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
(2,3,5,6-tetrafluoro-4-iodophenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4IO2/c1-2(14)15-8-5(11)3(9)7(13)4(10)6(8)12/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHQISCBISRXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1F)F)I)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)
![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)
![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)
![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)






